molecular formula C21H17Cl2N3S2 B11104492 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11104492
M. Wt: 446.4 g/mol
InChI Key: UWKHUZDRQZNKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound featuring a naphthyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like sodium nitrite and potassium iodide .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H17Cl2N3S2

Molecular Weight

446.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C21H17Cl2N3S2/c1-26-7-6-18-15(11-26)20(19-3-2-8-27-19)14(10-24)21(25-18)28-12-13-4-5-16(22)17(23)9-13/h2-5,8-9H,6-7,11-12H2,1H3

InChI Key

UWKHUZDRQZNKFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.